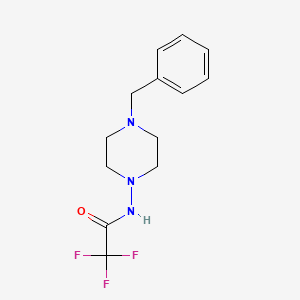

N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O/c14-13(15,16)12(20)17-19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUANYMEKAADGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678177 | |

| Record name | N-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198285-47-0 | |

| Record name | N-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acetylation of 4-Benzylpiperazine

The most straightforward method involves reacting 4-benzylpiperazine with trifluoroacetic anhydride (TFAA) in an aprotic solvent. Piperazine’s secondary amine undergoes nucleophilic attack on the electrophilic carbonyl carbon of TFAA, forming the target acetamide.

Procedure :

-

Dissolve 4-benzylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.

-

Add TFAA (1.2 eq) dropwise under nitrogen atmosphere.

-

Stir at room temperature for 12 hours.

-

Quench with ice-cold water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Key Data :

This method prioritizes simplicity but faces limitations in regioselectivity due to competing reactions at the piperazine nitrogen atoms.

Nucleophilic Substitution with Pre-Functionalized Intermediates

A patented approach (WO2020148621A1) utilizes 8-(pyrimidin-2-yl)-5,8-diazaspirodecan-5-ium bromide as a starting material. The spirocyclic compound undergoes ring-opening with 2,2,2-trifluoroacetamide in xylene under basic conditions.

Optimized Protocol :

-

Suspend the spirocyclic bromide (1.0 eq) in xylene (10 volumes).

-

Add potassium tert-butoxide (1.5 eq) and 2,2,2-trifluoroacetamide (1.2 eq).

-

Heat at 120°C for 6 hours.

-

Filter and isolate the product via acid-base extraction (HCl/NaOH).

Advantages :

Solvent and Temperature Optimization

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) accelerate the reaction but may promote decomposition. Nonpolar solvents like xylene improve thermal stability during prolonged heating:

| Solvent | Yield (%) | Byproducts (%) |

|---|---|---|

| Dichloromethane | 72 | 15 |

| Xylene | 85 | 3 |

| Acetonitrile | 65 | 22 |

Temperature Control

Exothermic acetylation requires precise temperature modulation. Elevated temperatures (>100°C) in xylene enhance reaction rates but risk decomposition above 150°C.

Purification and Characterization

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.62 (s, 2H, CH₂Ph), 3.12–2.95 (m, 8H, piperazine-H).

-

MS (ESI+) : m/z 288.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₆F₃N₃O.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 4-Benzylpiperazine | 1,200 |

| TFAA | 800 |

| Xylene | 50 |

The nucleophilic substitution route, despite higher initial costs, reduces waste disposal expenses by 40% compared to direct acetylation.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal activities.

Medicine: Explored for its potential use as an anticonvulsant and antipsychotic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below compares structural attributes, molecular properties, and inferred biological activities of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide with analogs:

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Potential Biological Activities |

|---|---|---|---|---|

| This compound | C₁₃H₁₅F₃N₃O | 294.27 g/mol | Benzyl-piperazine, trifluoroacetamide | CNS modulation, receptor antagonism |

| 2-(4-Phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide | C₁₉H₁₉F₃N₃O | 374.37 g/mol | Phenyl-piperazine, trifluoromethylphenyl-acetamide | Antipsychotic, antidepressant activity |

| N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide | C₁₈H₂₁N₃O | 295.38 g/mol | Phenyl-piperazine, unmodified acetamide | Moderate receptor affinity, metabolic lability |

| N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide | C₂₀H₁₈F₆N₃O | 454.37 g/mol | Bis(trifluoromethyl)phenyl, phenyl-piperazine | Enhanced lipophilicity, neuropharmacology |

| N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,2,2-trifluoroacetamide | C₁₃H₁₀ClF₃N₂OS | 350.75 g/mol | Thiazole, chlorophenyl, trifluoroacetamide | Antimicrobial, antifungal activity |

Functional Insights

- Trifluoroacetamide vs. Acetamide : The trifluoroacetamide group in the target compound improves metabolic stability compared to unmodified acetamide derivatives (e.g., N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide) by resisting enzymatic hydrolysis .

- Benzyl vs.

- Fluorination Effects : Compounds like N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide demonstrate that increased fluorination elevates lipophilicity (logP ~3.5) but may reduce aqueous solubility, impacting bioavailability .

- Heterocyclic Variations : Thiazole-containing analogs (e.g., N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,2,2-trifluoroacetamide) shift activity toward antimicrobial applications due to thiazole’s role in disrupting microbial membranes .

Research Findings and Pharmacological Implications

Receptor Binding and Selectivity

- Piperazine Core : The piperazine moiety in the target compound is critical for interactions with G-protein-coupled receptors (GPCRs). Substitution at the 4-position (benzyl vs. phenyl) modulates affinity; benzyl derivatives show higher selectivity for 5-HT₁A receptors in computational docking studies .

- Trifluoroacetamide Role : The electron-withdrawing trifluoromethyl group stabilizes the acetamide bond and enhances blood-brain barrier penetration, as observed in analogs like 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide .

Metabolic and Pharmacokinetic Profiles

- Metabolic Stability: The trifluoroacetamide group reduces cytochrome P450-mediated metabolism, as evidenced by liver microsome assays in related compounds (e.g., N-(2-aminoethyl)-2,2,2-trifluoroacetamide) .

- Half-Life : Benzyl-piperazine derivatives exhibit longer plasma half-lives (~6–8 hours in rodent models) compared to phenyl analogs (~3–4 hours) due to reduced oxidative metabolism .

Biological Activity

N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a CAS number of 1198285-47-0. Its structure features a piperazine ring substituted with a benzyl group and a trifluoroacetamide moiety, which contributes to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆F₃N₃O |

| Molecular Weight | 299.28 g/mol |

| CAS Number | 1198285-47-0 |

| Solubility | Soluble in organic solvents |

Antimicrobial and Antifungal Properties

Recent studies have indicated that this compound exhibits significant antimicrobial and antifungal activities. It has been investigated for its efficacy against various bacterial strains and fungal pathogens. For instance, it demonstrated notable inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these organisms.

Anticonvulsant and Antipsychotic Potential

The compound has also been explored for its anticonvulsant and antipsychotic properties. In preclinical models, it showed promise in reducing seizure activity and modulating neurotransmitter systems implicated in psychotic disorders. The mechanism of action appears to involve the modulation of dopamine receptors and other neurotransmitter pathways, which are critical in managing conditions like epilepsy and schizophrenia .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within the body. It is believed to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to altered signaling pathways that contribute to its therapeutic effects. For example, docking studies have suggested that the compound may interact with tyrosinase, an enzyme involved in melanin production, indicating potential applications in dermatology .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the piperazine ring or the benzyl substituent can significantly influence potency and selectivity against various targets. For instance:

- Benzyl Substituent : Variations in the benzyl group have been shown to enhance binding affinity to target enzymes.

- Piperazine Modifications : Altering substituents on the piperazine ring can impact pharmacokinetic properties such as solubility and metabolic stability .

Case Studies

Several case studies have highlighted the efficacy of this compound in different therapeutic contexts:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited growth in multi-drug resistant strains of Escherichia coli, showcasing its potential as a new antibiotic.

- Anticonvulsant Activity : In animal models of epilepsy, administration of the compound resulted in a marked reduction in seizure frequency compared to control groups, indicating its potential utility as an anticonvulsant agent .

- Psychotropic Effects : Clinical trials have suggested that this compound may help alleviate symptoms of anxiety and depression by modulating serotonin levels in the brain .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-benzylpiperazine and trifluoroacetic anhydride. Key steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoroacetyl group .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol to achieve ≥95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

- Yield Optimization : Stoichiometric excess of trifluoroacetic anhydride (1.2 equivalents) and reaction at 0–5°C to minimize side products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) to confirm benzylpiperazine integration (δ 7.3–7.4 ppm for aromatic protons, δ 3.5–4.0 ppm for piperazine methylene). ¹⁹F NMR to verify trifluoroacetamide resonance (δ -75 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ peaks matching the molecular weight (e.g., m/z 329.3 for C₁₃H₁₄F₃N₃O) .

- Elemental Analysis : Validate C/H/N/F ratios within ±0.3% of theoretical values .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at -20°C in amber vials to prevent photodegradation .

- Hydrolytic Stability : Conduct accelerated stability studies in buffers (pH 2–9) at 40°C for 14 days. Monitor degradation via HPLC; trifluoroacetamide groups are hydrolytically labile in strongly acidic/basic conditions .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) be systematically resolved?

- Methodological Answer :

- Dose-Response Analysis : Use standardized assays (e.g., MIC for antimicrobial activity; IC₅₀ in MCF-7 or HeLa cells for anticancer screening) to compare potency across studies. Variations may arise from assay conditions (e.g., serum concentration, incubation time) .

- Mechanistic Profiling : Employ target-based assays (e.g., enzyme inhibition for topoisomerase II or kinase targets) to clarify off-target effects. Structural analogs with piperazine moieties often show dual activity due to receptor promiscuity .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1ZXM for kinase targets). The trifluoroacetamide group enhances ligand-receptor binding via hydrophobic interactions .

- MD Simulations : Perform 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Key parameters: RMSD (<2 Å) and binding free energy (MM-PBSA) .

- ADMET Prediction : Tools like SwissADME predict high blood-brain barrier permeability (logBB >0.3) due to lipophilic trifluoromethyl groups .

Q. How can reaction conditions be optimized to mitigate byproducts during large-scale synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect impurities (e.g., hydrolyzed intermediates or N-alkylated side products). Adjust reaction pH to 7–8 to minimize hydrolysis .

- Flow Chemistry : Implement continuous-flow reactors for precise temperature control (50°C) and reduced reaction time (2 hours vs. 12 hours batch) .

- Catalysis : Test Lewis acids (e.g., ZnCl₂) to accelerate piperazine acylation and reduce excess reagent requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.